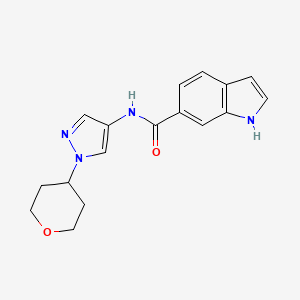

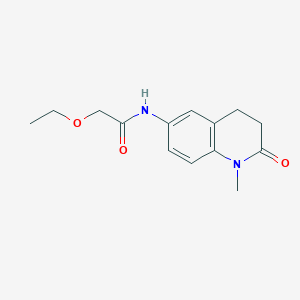

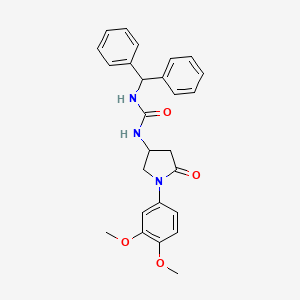

![molecular formula C17H12ClN3O2S B2372200 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 344281-88-5](/img/structure/B2372200.png)

5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their biological activities . Pyrimidines are crucial components of many biological substances, including DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine” were not found, similar compounds are often synthesized using various methods. For instance, 4-nitrobenzyl chloroformate, a compound with similar functional groups, is used as a versatile reagent in organic synthesis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the rates and extent of release of a series of substituted anilines from 4-nitrobenzyl carbamates, following nitro group reduction by radiolytic, enzymic and chemical methods, are reported .科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Antitumor Activity : A study detailed the synthesis of 5-nitropyrimidines, including those with substituents similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, noting their potential antitumor activity. The study emphasizes the role of substituents in the pyrimidine cycle, highlighting the importance of nitro and sulfo groups in enhancing antitumor properties (Grigoryan et al., 2000).

Sulfanyl Pyrimidine Derivatives Synthesis : Research on the synthesis of sulfanyl pyrimidine derivatives, akin to this compound, revealed a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The study presented efficient methods for synthesizing these derivatives, emphasizing their significance in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Polyimides with High Refractive Indices : A study synthesized transparent polyimides using derivatives similar to this compound, resulting in materials with high refractive indices and good thermomechanical stability. This highlights the potential of such compounds in advanced material applications (Tapaswi et al., 2015).

Cytotoxic Activity and Crystal Structure Analysis : A research paper investigated the synthesis, crystal structure, and cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives, closely related to this compound. The study provides insights into the potential therapeutic uses of these compounds and their interaction with biological systems (Stolarczyk et al., 2018).

Spectroscopic Investigation for Chemotherapeutic Applications : Research involving vibrational spectral analysis of similar sulfanyl-pyrimidine compounds points towards their potential as chemotherapeutic agents. The study emphasized the importance of understanding the molecular structure for the development of effective cancer treatments (Alzoman et al., 2015).

Biological Activity and Pharmacokinetics

Larvicidal Activity and Synthesis of Pyrimidine Derivatives : A study synthesized a series of pyrimidine derivatives and tested their larvicidal activity. The findings suggest that specific substituents on the benzyl ring significantly enhance biological activity, hinting at the potential of such compounds in pest control and public health (Gorle et al., 2016).

Vibrational Signatures and Quantum Computational Analysis : Research on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, structurally similar to this compound, employed vibrational spectroscopy and quantum computational methods to understand its characteristics. This in-depth analysis aids in comprehending the drug's interactions in biological systems and its potential as an antiviral agent (Jenepha Mary et al., 2022).

将来の方向性

作用機序

Target of Action

The primary targets of 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Some pyrimidine derivatives have been found to exhibit antibacterial activity by inhibiting ftsz polymerization, gtpase activity, and bacterial cell division

Biochemical Pathways

Pyrimidine residues are known to be involved in the synthesis of RNA via both the de novo and salvage pathways . .

Result of Action

As mentioned earlier, some pyrimidine derivatives can cause bactericidal effects by inhibiting bacterial cell division . .

特性

IUPAC Name |

5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c18-15-5-3-13(4-6-15)14-9-19-17(20-10-14)24-11-12-1-7-16(8-2-12)21(22)23/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMKTZMAYHPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

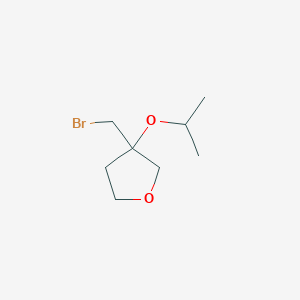

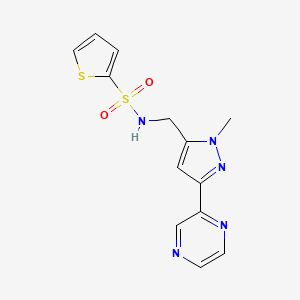

![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)

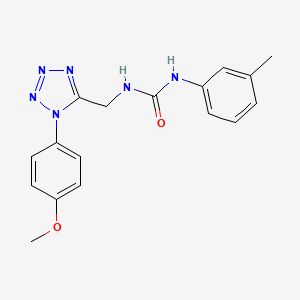

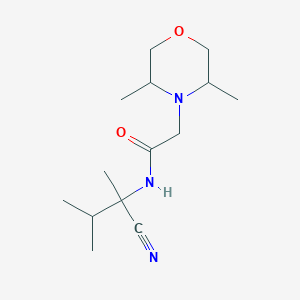

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

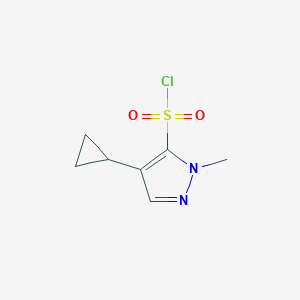

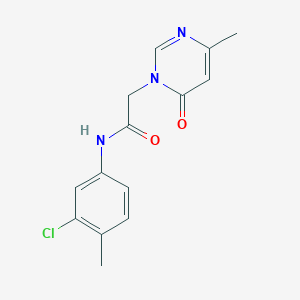

![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)